Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate
CAS No.: 850637-12-6
Cat. No.: VC3267539
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 850637-12-6 |
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Molecular Formula | C10H16O4 |
Molecular Weight | 200.23 g/mol |
IUPAC Name | ethyl 4-acetyloxane-4-carboxylate |
Standard InChI | InChI=1S/C10H16O4/c1-3-14-9(12)10(8(2)11)4-6-13-7-5-10/h3-7H2,1-2H3 |
Standard InChI Key | WKEOGIBWOMTOOE-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1(CCOCC1)C(=O)C |
Canonical SMILES | CCOC(=O)C1(CCOCC1)C(=O)C |
Introduction
Chemical Identity and Properties
Basic Information
Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate has been characterized by various synonyms in the chemical literature, reflecting its structural features. These synonyms include tetrahydro-2H-pyran-4-carboxyl, methyl 4-acetyl-tetrahydro-2H-pyran-4-carboxylate, acetic 2-ethyltetrahydro-2h-pyran-4-carboxylic anhydride, and 2H-pyran-4-carboxylic acid, 4-acetyltetrahydro-, methyl ester. The compound is registered with CAS number 345216-96-8, providing a unique identifier for database searches and regulatory documentation.
Structural Characteristics
Molecular Structure
Ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate features a six-membered tetrahydropyran ring with an oxygen atom at position 1 (the 2H-pyran nomenclature). The 4-position of this ring is quaternary, bearing both an acetyl group (a methyl ketone) and an ethyl carboxylate (ester) group. The presence of these two carbonyl-containing groups at the same carbon creates an α-keto ester-like functionality within the cyclic structure.
Structural Significance
The compound's structure represents an interesting combination of functionalities. The tetrahydropyran ring is a common motif in carbohydrate chemistry and many natural products. The quaternary carbon at position 4 with two electron-withdrawing groups (acetyl and carboxylate) likely enhances the electrophilicity of the carbonyls while creating steric constraints that could influence reactivity patterns.
Applications and Uses
Synthetic Organic Chemistry
In synthetic organic chemistry, compounds like ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate can serve as versatile scaffolds for building more complex structures. The tetrahydropyran ring is a common motif in natural products, and the ability to selectively functionalize this scaffold is valuable in total synthesis efforts.
The compound's structure suggests it could be useful in studies involving:
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Stereoselective transformations
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Ring-opening or ring-expansion reactions
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Functional group interconversions
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Construction of polycyclic systems
Related Compounds
Structural Analogs
Several structural analogs of ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate exist with similar or related functional groups:
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Ethyl 4H-pyran-4-one-2-carboxylate - An unsaturated analog with a pyranone structure rather than a tetrahydropyran ring. This compound has been characterized by X-ray crystallography and detailed NMR studies.
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Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate - A positional isomer with the ester group at the 3-position rather than the 4-position and a ketone functionality at position 4. This compound has CAS number 141419-94-5 and molecular formula C8H12O4.
These related compounds can provide insights into the chemical behavior, spectroscopic properties, and potential applications of our target compound.
Comparative Properties
The structural differences between ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate and its analogs result in distinct physical and chemical properties. For instance:
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The presence of unsaturation in ethyl 4H-pyran-4-one-2-carboxylate introduces planarity and potential for conjugation, affecting its crystal packing through weak CH to O=C hydrogen bonds.
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The position of functional groups affects reactivity - having both the acetyl and ester groups at C-4 in our target compound creates a quaternary center, whereas ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate has separate carbonyl and ester carbons.
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The molecular weight of ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate (186.21 g/mol) differs from that of ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (172.18 g/mol) due to the difference between an acetyl group and a direct ketone.
Future Research Perspectives
Analytical Challenges
Further research on ethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate would benefit from addressing several analytical challenges:
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Establishing detailed spectroscopic characterization (NMR, IR, MS, UV)
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Determining precise physical properties (melting point, boiling point, solubility profile)
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Investigating its behavior under various reaction conditions
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Assessing its stability and degradation pathways
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Exploring potential conformational dynamics of the tetrahydropyran ring
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